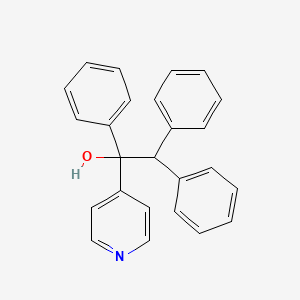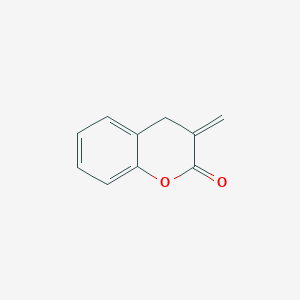
10-(Butan-2-YL)-10H-phenoxarsinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-sec-Butyl-10H-phenoxarsine: is an organoarsenic compound with the molecular formula C16H17AsO It is a derivative of phenoxarsine, where a secondary butyl group is attached to the arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-sec-Butyl-10H-phenoxarsine typically involves the reaction of phenoxarsine with a secondary butyl halide under specific conditions. One common method includes:
Starting Materials: Phenoxarsine and sec-butyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The mixture is heated under reflux for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of 10-sec-Butyl-10H-phenoxarsine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: 10-sec-Butyl-10H-phenoxarsine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form arsenic hydrides.
Substitution: The secondary butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products:
Oxidation: Arsenic oxides and phenolic derivatives.
Reduction: Arsenic hydrides and butyl derivatives.
Substitution: Various substituted phenoxarsine derivatives.
Applications De Recherche Scientifique
10-sec-Butyl-10H-phenoxarsine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 10-sec-Butyl-10H-phenoxarsine involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. This interaction can lead to the inhibition of microbial growth or the modulation of biochemical pathways in cells. The exact molecular targets and pathways are still under investigation, but it is believed to involve oxidative stress and disruption of cellular homeostasis.
Comparaison Avec Des Composés Similaires
- 10-Butyl-10H-phenoxarsine
- 10-Isobutyl-10H-phenoxarsine
- 10-Chloro-10H-phenoxarsine
Comparison:
- 10-Butyl-10H-phenoxarsine: Similar structure but with a primary butyl group. It may have different reactivity and applications.
- 10-Isobutyl-10H-phenoxarsine: Contains an isobutyl group, which may affect its steric properties and reactivity.
- 10-Chloro-10H-phenoxarsine: Contains a chlorine atom, making it more reactive in substitution reactions.
Uniqueness: 10-sec-Butyl-10H-phenoxarsine is unique due to its secondary butyl group, which imparts distinct steric and electronic properties
Propriétés
Numéro CAS |
55369-40-9 |
|---|---|
Formule moléculaire |
C16H17AsO |
Poids moléculaire |
300.23 g/mol |
Nom IUPAC |
10-butan-2-ylphenoxarsinine |
InChI |
InChI=1S/C16H17AsO/c1-3-12(2)17-13-8-4-6-10-15(13)18-16-11-7-5-9-14(16)17/h4-12H,3H2,1-2H3 |
Clé InChI |
BDDJRMRFBXRIBQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)[As]1C2=CC=CC=C2OC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


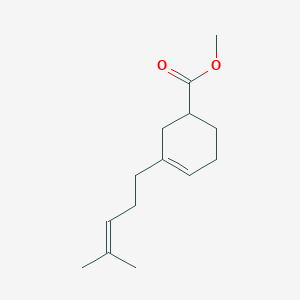
![Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14628708.png)
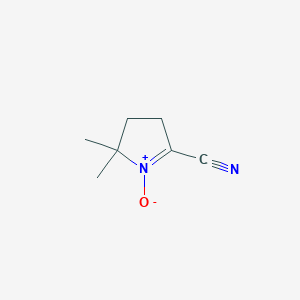
![4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14628716.png)
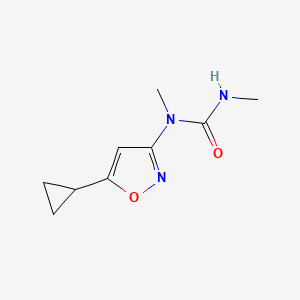
![Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate](/img/structure/B14628725.png)

![Ethyl [(but-2-en-1-yl)oxy]carbamate](/img/structure/B14628731.png)
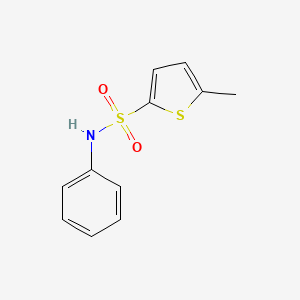

![2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane](/img/structure/B14628762.png)
